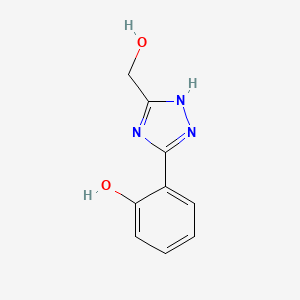
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
Research on derivatives closely related to 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol has demonstrated significant antimicrobial properties. For instance, a study involving the synthesis of novel derivatives incorporating the triazole moiety showed notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Shaikh et al., 2014). Similarly, metal-based triazole compounds were synthesized and exhibited enhanced biological activities upon coordination with metal ions, displaying antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra et al., 2018).
Fluorescent Probes and Photophysical Properties
The compound and its analogs have been explored for their potential in fluorescence-based applications. A study on the synthesis and fluorescence properties of a Zn^2+ fluorescent probe highlighted the compound's ability to coordinate with Zn^2+, resulting in strong fluorescence, thereby indicating its potential as a selective fluorescent sensor (Zheng Wen-yao, 2012). Another research effort focused on the development of blue-emitting fluorophores, demonstrating the photophysical properties of triazole derivatives that emit in the blue and green regions, suggesting their application in material sciences for fluorescent labeling and imaging (Padalkar et al., 2015).
Novel Chemical Structures and Applications
The exploration of novel chemical structures featuring the triazole ring has led to significant findings. One study described the formation of N-heterocyclic carbenes from 2-(imidazolium-1-yl)phenolates, revealing new cyclic boron adducts and palladium complexes, which expands the understanding of N-heterocyclic carbene chemistry and its potential applications in catalysis and material science (Liu et al., 2016).
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-3-1-2-4-7(6)14/h1-4,13-14H,5H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBLEUGWKFKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
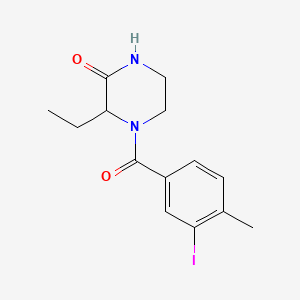
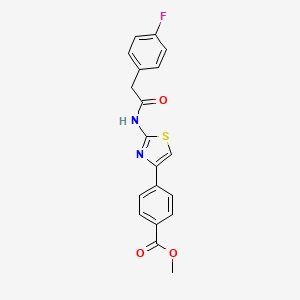
![N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine](/img/structure/B2728251.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)
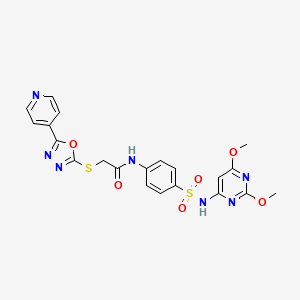
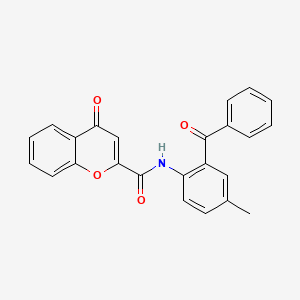
![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)
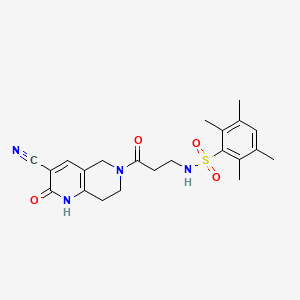
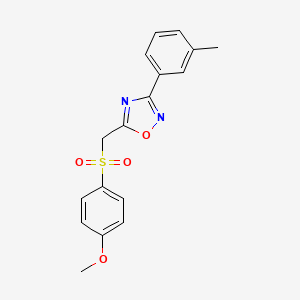
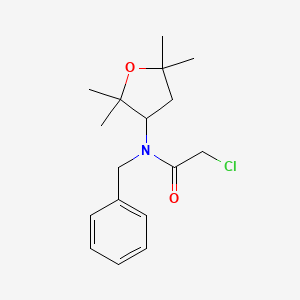
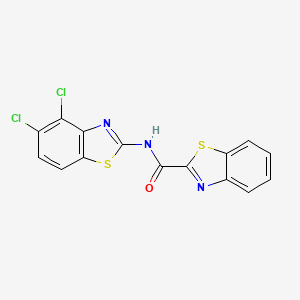
![5-({[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2728269.png)

